![molecular formula C17H18N4O4S B2396645 N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide CAS No. 1105206-89-0](/img/structure/B2396645.png)
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide” is a complex organic compound. It contains a thiazolidine ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen . This compound also contains an amide group and a pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a cyclization reaction . The amide group could be introduced through a condensation reaction .Molecular Structure Analysis
The molecular formula of this compound is C12H15N3O4S . It contains a thiazolidine ring, an amide group, and a pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiazolidine ring might undergo reactions at the sulfur or nitrogen atoms. The amide group could participate in condensation or hydrolysis reactions. The pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the polar amide group could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Stereochemical Investigations : Demir-Ordu, Demir-Dündar, and Oezkirimli (2015) explored the stereochemical properties of similar thiazolidinone derivatives. They synthesized N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides and investigated their structures using IR, NMR, and mass spectra. They found that the presence of stereogenic centers on the thiazolidinone ring resulted in diastereoisomeric pairs, which were resolved using high-performance liquid chromatography (HPLC) (Demir-Ordu, Demir-Dündar, & Oezkirimli, 2015).
Synthesis and Biological Evaluation : Patel, Kumari, and Patel (2012) synthesized a series of thiazolidinone derivatives and evaluated them for antimicrobial activity against various bacteria and fungi. They conducted condensation reactions and cyclizations to create these compounds, showing that some exhibited significant antimicrobial properties (Patel, Kumari, & Patel, 2012).
Antifungal Activity Screening : Begum (2018) conducted a study on 2-Aryl-3-[substituted pyridin-2-yl]-amino/methylamino thiazolidin-4-ones, focusing on their antifungal activity. These compounds were synthesized and tested against Rhizoctina solani and Fusarium oxysporum, with some showing excellent fungicidal properties (Begum, 2018).
Antimicrobial Agents : Incerti et al. (2017) developed a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides with potent antimicrobial activity. These compounds were synthesized and tested against several bacterial and fungal species, showing significant antimicrobial properties (Incerti et al., 2017).
Aggregation Enhanced Emission Properties : Srivastava et al. (2017) studied compounds similar to N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide, focusing on their luminescent properties. They found that these compounds exhibited aggregation enhanced emission (AEE) in various solvents and showed multi-stimuli-responsive properties (Srivastava et al., 2017).
Computational and Antimicrobial Screening : Arshad et al. (2018) designed and synthesized thiazolidinone derivatives containing indole and pyridine moieties. They assessed their antibacterial activity and conducted MTT assays to evaluate cytotoxicity. Their findings indicated strong antibacterial activity with lower cytotoxicity compared to standard drugs (Arshad, Khan, Nami, & Ahmad, 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-16(19-12-13-4-2-7-18-11-13)17(23)20-14-5-1-6-15(10-14)21-8-3-9-26(21,24)25/h1-2,4-7,10-11H,3,8-9,12H2,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNCCLTWXFBGFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

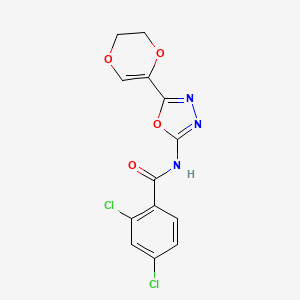

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2396564.png)
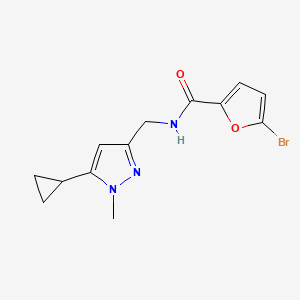
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)

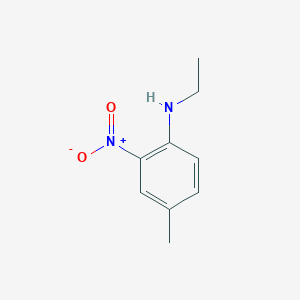
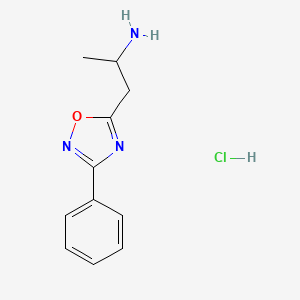
![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide](/img/structure/B2396577.png)
![Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2396581.png)
![N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide](/img/structure/B2396582.png)
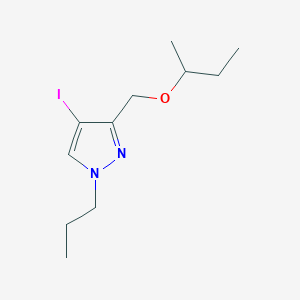
![Methyl 4-(((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2396585.png)